Melosatin A

Description

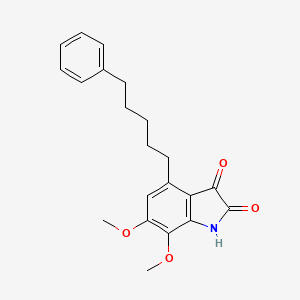

Structure

3D Structure

Properties

CAS No. |

64838-04-6 |

|---|---|

Molecular Formula |

C21H23NO4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

6,7-dimethoxy-4-(5-phenylpentyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C21H23NO4/c1-25-16-13-15(12-8-4-7-11-14-9-5-3-6-10-14)17-18(20(16)26-2)22-21(24)19(17)23/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,22,23,24) |

InChI Key |

YRBBTNSJJXHMPP-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)CCCCCC3=CC=CC=C3)C(=O)C(=O)N2)OC |

Canonical SMILES |

COC1=C(C2=C(C(=C1)CCCCCC3=CC=CC=C3)C(=O)C(=O)N2)OC |

Other CAS No. |

64838-04-6 |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Botanical Origin and Geographical Distribution of Melochia tomentosa L.

Melosatin A is a naturally occurring alkaloid isolated from Melochia tomentosa L., a flowering plant belonging to the Malvaceae family. regionalconservation.orgnih.gov Commonly known as teabush, woolly pyramidbush, or broomwood, this plant is characterized as a perennial shrub or subshrub. wildflower.orgunc.edu The leaves are arranged alternately and have a distinctive dense covering of gray to white stellate hairs. levypreserve.org The plant produces pink to purple flowers, typically from April to October. wildflower.orgsouthwestdesertflora.com

The geographical distribution of Melochia tomentosa L. is widespread throughout the tropical and subtropical regions of the Americas. In the United States, it is found in the southern parts of Florida and Texas. wildflower.orgunc.edu Its native range extends through Mexico, the West Indies, and Central America, stretching south to Brazil. regionalconservation.orgwildflower.orglevypreserve.org This species thrives in dry, open habitats, and is commonly found on rocky hillsides, in coastal thorn thickets, savannas, and along roadsides, generally at elevations below 500 meters. wildflower.orgsouthwestdesertflora.com

Extraction and Purification Techniques for this compound

The initial isolation of this compound was conducted from the roots of the Colombian shrub Melochia tomentosa. nih.govacs.org The general procedure for isolating this compound involves extraction and purification using chromatographic techniques.

The extraction process typically begins with the dilution of reaction mixtures or plant extracts with brine, followed by product extraction using a solvent such as ethyl acetate (B1210297) (EtOAc). nih.govacs.org The combined organic extracts are then washed with brine, dried over a desiccant like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure. nih.govacs.org

Purification of the resulting residue is achieved through flash column chromatography. nih.govacs.org This technique utilizes a silica (B1680970) gel stationary phase and a gradient of solvents with varying polarities, such as hexanes and ethyl acetate, to separate the components of the mixture under positive pressure. nih.govacs.org This process yields this compound as a solid compound. acs.org

Advanced Spectroscopic and Diffraction-Based Approaches for Structural Confirmation

The definitive structure of this compound was established through a combination of advanced analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provided detailed information about the connectivity, stereochemistry, and three-dimensional arrangement of the atoms within the molecule.

NMR spectroscopy was instrumental in confirming the proposed structure of this compound. nih.gov Both ¹H NMR and ¹³C NMR experiments were employed to elucidate the molecular framework. The ¹H NMR spectrum of this compound shows all the characteristic resonances consistent with the natural product's structure. nih.govacs.org Specific chemical shifts and coupling constants provide evidence for the arrangement of protons and their neighboring atoms, which is crucial for assigning the regiochemistry and stereochemistry of the molecule. nih.gov

Table 1: Selected ¹H NMR and ¹³C NMR Spectroscopic Data for this compound

| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| N-H | 8.10 (broad singlet) | - |

| H-4 (Isatin Ring) | 7.50 (d, J = 8.5 Hz) | 127.4 |

| H-5 (Isatin Ring) | 6.64 (dd, J = 8.5, 2.2 Hz) | 109.7 |

| H-7 (Isatin Ring) | 6.55 (d, J = 2.2 Hz) | 98.8 |

| 6-OMe | 3.94 (singlet) | 56.6 |

| C-2 (Isatin Ring) | - | 161.3 |

| C-3 (Isatin Ring) | - | 181.9 |

| C-3a (Isatin Ring) | - | 112.6 |

| C-6 (Isatin Ring) | - | 169.2 |

| C-7a (Isatin Ring) | - | 154.2 |

Note: Data corresponds to experiments conducted in acetone-d₆ and CDCl₃. acs.org d = doublet, dd = doublet of doublets.

Single-crystal X-ray diffraction provided the ultimate confirmation of the molecular structure of this compound. nih.govresearchgate.net This powerful analytical technique is the most reliable method for determining the three-dimensional structure of molecules and their absolute configuration. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the precise positions of each atom in the crystal lattice. ed.ac.uk This method unambiguously establishes the relative configuration of all stereogenic centers. nih.gov For chiral, enantiomerically pure substances like many natural products, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. researchgate.net The successful generation of crystalline samples of this compound allowed for its analysis by single-crystal X-ray diffraction, which corroborated the structural data obtained from NMR spectroscopy. nih.gov

Historical Total Synthesis Approaches to this compound

The initial total synthesis of this compound was reported by Kapadia et al. nih.gov. A typical retrosynthetic analysis for this compound involves disconnecting the N–C2 and C3–C3a bonds of the isatin (B1672199) core. This strategy unmasks a polysubstituted aniline (B41778) and an oxalyl derivative as key precursors nih.govacs.org. Further dissection of the characteristic 5-phenyl-1-pentyl side chain typically occurs at the C2′–C3′ bond level, breaking it down into simpler fragments nih.govacs.org. The Stollé reaction, a well-established method for isatin synthesis, was a primary cyclization strategy considered in these early pathways nih.govacs.orgresearchgate.netajprd.com.

Contemporary Step-Economic and Convergent Total Synthesis Routes

More recent synthetic strategies have focused on improving efficiency, reducing the number of steps, and utilizing readily available starting materials.

Regioselective nitration of eugenol (B1671780).

Williamson methylation.

Olefin cross-metathesis with 4-phenyl-1-butene (B1585249) to introduce the phenylpentyl side chain.

Simultaneous reduction of both the olefin and nitro groups.

The contemporary synthetic procedure was intentionally designed with a modular concept in mind nih.gov. This strategic approach not only streamlines the synthesis of this compound but also facilitates the preparation of other natural isatins and related compounds, offering versatility for future chemical exploration and analogue synthesis nih.gov.

Critical Reaction Development in this compound Construction

Several key reactions have been critical in the development of efficient synthetic routes to this compound.

Regioselective Nitration of Eugenol: This initial step, crucial for functionalizing the eugenol core, is efficiently carried out by heating eugenol with ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) in acetonitrile (B52724) (MeCN) at 80 °C for 24 hours, yielding the desired nitro-eugenol derivative in 96% yield nih.gov.

Williamson Methylation: This reaction is employed to methylate the phenolic hydroxyl group of the nitrated eugenol intermediate, a standard transformation in organic synthesis nih.govresearchgate.net.

Olefin Cross-Metathesis: To incorporate the 5-phenyl-1-pentyl side chain, an olefin cross-metathesis reaction is performed using 4-phenyl-1-butene, typically catalyzed by a Grubbs catalyst nih.govresearchgate.net.

Reduction of Olefin and Nitro Groups: The simultaneous reduction of both the olefin and nitro functionalities presented a significant challenge in earlier attempts. A successful solution involved a catalytic transfer hydrogenation approach, utilizing hydrogen gas generated in situ from triethylsilane in methanol (B129727) (MeOH) in the presence of palladium on carbon (Pd/C). This method efficiently yielded the required aniline intermediate in 88% yield nih.govacs.orgresearchgate.net.

Cyclization Step:

Stollé Reaction: As noted, this reaction was explored in historical syntheses but proved inefficient, leading to decomposition or low yields nih.govacs.orgresearchgate.net.

Martinet Cyclocondensation: This reaction has emerged as the key step in the contemporary synthesis. It involves the condensation of the aniline intermediate with diethyl 2-ketomalonate under mild and nearly neutral conditions, providing a more robust and higher-yielding pathway to the isatin core of this compound nih.govresearchgate.netacs.orgnih.gov.

Optimization of Martinet Cyclocondensation for Isatin Formation

The final step in the reported synthesis of this compound involves the formation of the isatin core through a Martinet cyclocondensation reaction. This method utilizes a key trisubstituted aniline intermediate and diethyl 2-ketomalonate as the two-carbon synthon. The reaction proceeds under mild and essentially neutral conditions, which are advantageous for preserving sensitive functional groups and achieving good yields. In the context of this compound synthesis, this cyclization step has been reported to provide the natural product in approximately 68% yield. The Martinet method generally involves the reaction of an aromatic amine with an oxomalonate (B1226002) ester in the presence of an acid, leading to a 3-hydroxy-2-oxindole derivative, which is then oxidized to the isatin.

Regioselective Nitration and Olefin Metathesis

The synthetic strategy commences with eugenol, a naturally abundant starting material. A crucial initial transformation is the regioselective ortho-nitration of eugenol. This reaction is typically performed by heating eugenol with ammonium nitrate and potassium bisulfate in acetonitrile at 80°C for 24 hours, yielding the nitrated product in high efficiency (around 96%). Following the nitration, the synthesis incorporates the characteristic 5-phenyl-1-pentyl side chain through an olefin cross-metathesis reaction. This involves reacting the intermediate with 4-phenyl-1-butene. This metathesis step, often catalyzed by Grubbs' first-generation catalyst in chloroform (B151607) under reflux, has been reported to proceed with a yield of approximately 73%.

Synthesis of Key Intermediates and Precursors

Polysubstituted Aniline (B41778) Derivatives

Regioselective nitration of eugenol (B1671780).

Williamson methylation of the phenolic hydroxyl group.

Olefin cross-metathesis with 4-phenyl-1-butene (B1585249) to introduce the phenylpentyl moiety.

Simultaneous reduction of the olefin and the nitro group to yield the target aniline.

This aniline intermediate, specifically a 2,3-dimethoxy-5-phenyl-1-propyl-aniline derivative, serves as the direct precursor for the final cyclization to form the isatin (B1672199) core.

Functionalized Side Chains

The distinctive 5-phenyl-1-pentyl side chain is incorporated into the molecular framework via the olefin cross-metathesis reaction. Eugenol, after initial functionalization (nitration and methylation), undergoes reaction with 4-phenyl-1-butene. This process effectively attaches the phenylpentyl unit to the molecule, setting the stage for the subsequent reduction and cyclization steps. The metathesis reaction is a powerful tool for carbon-carbon bond formation, enabling the precise installation of this crucial side chain.

Data Tables

Table 1: Key Synthetic Transformations and Yields

| Step | Starting Material/Intermediate | Reagent(s) | Conditions | Yield |

| Regioselective Nitration | Eugenol | NH₄NO₃, KHSO₄ | MeCN, 80 °C, 24 h | 96% |

| Williamson Methylation | Nitrated Eugenol Derivative | CH₃I, K₂CO₃ | EtOH, reflux, 24 h | 98% |

| Olefin Cross-Metathesis | Methylated Intermediate | 4-phenyl-1-butene, Grubbs I catalyst | CHCl₃, reflux, 4 h | 73% |

| Simultaneous Reduction | Metathesis Product | 10% Pd/C, Et₃SiH | MeOH/CHCl₃ (10:1, v/v), rt, 24 h | 88% |

| Martinet Cyclocondensation | Trisubstituted Aniline | Diethyl 2-ketomalonate | Mild conditions | 68% |

Compound List

Melosatin A

Eugenol

Diethyl 2-ketomalonate

4-phenyl-1-butene

Trisubstituted aniline intermediate (e.g., 2,3-dimethoxy-5-phenyl-1-propyl-aniline)

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biogenetic Origin of Melosatin A within Melochia tomentosa

Melochia tomentosa is currently recognized as the sole botanical source of the phenylpentylisatin class of alkaloids, including this compound nih.govresearchgate.net. While direct in vivo precursor incorporation studies specifically for this compound are not detailed in the available literature, synthetic strategies offer a logical framework for its biogenesis. A prominent synthetic approach commences with eugenol (B1671780), a readily available phenylpropanoid nih.govacs.orgresearchgate.netresearchgate.netnih.gov. This synthetic route suggests that this compound could originate from pathways that produce phenylpropanoid derivatives, which are common in plant primary metabolism.

Retrosynthetic analysis of this compound points towards a polysubstituted aniline (B41778) and an oxalyl derivative as key precursors for the isatin (B1672199) core nih.govacs.org. The characteristic 5-phenyl-1-pentyl side chain is also amenable to disconnection, suggesting its assembly from smaller carbon units. The integration of this side chain onto the aromatic ring, likely at an early stage of the pathway, is a critical step. In the broader context of indole (B1671886) alkaloid biosynthesis, tryptophan is a well-established precursor for many indole-containing compounds frontiersin.org. However, the specific metabolic routes in Melochia tomentosa that lead to the unique C4-substituted phenylpentyl side chain of this compound remain an area for further investigation.

Postulated Enzymatic Steps and Intermediate Transformations

Based on successful synthetic strategies that mimic natural product formation, several enzymatic transformations can be postulated for this compound biosynthesis. The synthesis reported from eugenol involves key steps that likely correspond to enzymatic activities in the plant:

Nitration: Introduction of a nitro group onto the aromatic ring, potentially catalyzed by cytochrome P450 enzymes or related oxidoreductases.

Methylation: Addition of methoxy (B1213986) groups, likely through O-methyltransferases.

Side Chain Elongation/Assembly: Olefin cross-metathesis, as employed synthetically, could be paralleled by enzymatic prenylation or similar carbon-carbon bond-forming reactions to construct the 5-phenyl-1-pentyl moiety.

Reduction: Conversion of the nitro group to an amine is a common step, often mediated by nitroreductases.

Cyclization: The formation of the isatin ring system itself typically involves cyclization reactions. Synthetic methods like the Martinet or Stollé reactions are employed for this purpose nih.govacs.orghilarispublisher.comresearchgate.net, suggesting that plant enzymes would catalyze similar ring-closure events, possibly through reactions involving an aniline intermediate and a two-carbon unit.

The key intermediate in the synthetic pathway is a trisubstituted aniline nih.govacs.orgresearchgate.netresearchgate.netnih.gov, which serves as the direct precursor for the final cyclization to form the isatin ring. The precise enzymes responsible for each of these steps within Melochia tomentosa have yet to be identified.

Relationship to Other Isatin Alkaloid Biosynthetic Routes

Isatins are a diverse class of natural products found across various plant families, fungi, and even marine organisms nih.govresearchgate.netijcrt.org. While the core isatin structure (1H-indole-2,3-dione) is relatively common, the substitution patterns can vary significantly, leading to different biosynthetic origins and complexities.

Many indole alkaloids, including those related to isatin, are derived from the shikimate pathway, ultimately leading to tryptophan frontiersin.org. Tryptophan synthase, for instance, is a crucial enzyme in the production of indole, a precursor for compounds like indigo (B80030) and indirubin (B1684374) found in plants such as Baphicacanthus cusia frontiersin.org. Studies on isatin-based spiro indolenine alkaloids from Isatis indigotica suggest that these compounds can arise from "mixed biosynthetic origins," with the isatin core undergoing spirocyclization at its carbonyl groups rsc.org.

This compound's unique feature is the C4-linked 5-phenyl-1-pentyl side chain, which distinguishes it from many other isatins that might be derived more directly from tryptophan or simpler aromatic precursors. This suggests that Melochia tomentosa possesses specialized enzymatic machinery for both constructing this extended lipophilic side chain and attaching it regioselectively to the isatin framework, possibly through pathways that diverge significantly from the canonical tryptophan-based routes seen in other indole alkaloid producers.

Compound List

Preclinical Biological Investigations and Mechanistic Delineation

In Vitro Cellular Activity Assessments

There is a lack of specific data from published studies on the cytotoxic and antiproliferative effects of Melosatin A on various cancer cell lines. Generally, the isatin (B1672199) scaffold is a key component in many synthetic and natural compounds that exhibit significant antiproliferative and cytotoxic activities against a range of human cancer cells. mdpi.comnih.govoncotarget.comscience.govplu.mx The potential for this compound to exert similar effects warrants direct investigation.

Specific studies analyzing the impact of this compound on cell cycle progression and the induction of apoptosis in cell lines have not been reported. However, many isatin derivatives have been shown to induce cell cycle arrest, often at the G2/M or G0/G1 phases, and to trigger apoptotic cell death through various molecular pathways. nih.govnih.govualberta.camdpi.comfrontiersin.org These effects are often central to their anticancer properties.

The direct effects of this compound on specific cellular signaling pathways remain to be elucidated. The isatin core is present in molecules known to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt pathways. mdpi.comnih.govresearcher.liferesearchgate.net Future research would be necessary to determine if this compound interacts with these or other signaling cascades.

Enzyme Inhibition Studies

While the isatin class of compounds is known for its enzyme-inhibiting properties, specific inhibitory activities of this compound have not been characterized in detail.

There are no specific reports on the inhibition of carbonic anhydrase isoforms by this compound. However, the isatin scaffold is recognized as a structural motif present in some carbonic anhydrase inhibitors. nih.govresearchgate.net Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. taylorandfrancis.comnih.govnih.govmdpi.compatsnap.com Given this precedent, the potential of this compound as a carbonic anhydrase inhibitor is a plausible area for future research.

The effect of this compound on monoamine oxidase (MAO) activity has not been specifically investigated. Isatin itself is a known endogenous inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. nih.gov The structural similarities between isatin and this compound suggest that the latter could also exhibit inhibitory activity against MAO isoforms, which are important targets in the treatment of neurodegenerative diseases and depression. nih.govpoison.orgmdpi.com

Tyrosinase Inhibition Mechanisms

There is currently no available scientific literature detailing the tyrosinase inhibition mechanisms of this compound. Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for treating hyperpigmentation disorders. Research on other compounds often involves kinetic studies to determine the nature of inhibition (e.g., competitive, non-competitive, or mixed-type). However, no such studies have been published for this compound.

Cyclin-Dependent Kinase (CDK) Modulation

The effect of this compound on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, has not been documented in published research. The modulation of CDKs is a significant strategy in cancer therapy. Investigations typically identify which specific CDK-cyclin complexes are affected and elucidate the mechanism of action. At present, there are no studies available that describe the interaction between this compound and any CDK.

Anti-Inflammatory Mechanisms in Cellular Models

No data has been published on the anti-inflammatory mechanisms of this compound in cellular models. Such research is fundamental to understanding a compound's potential for treating inflammatory diseases.

Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Expression

Information regarding the ability of this compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) is not available in the scientific literature. ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to endothelial cells. Studies on other potential anti-inflammatory agents often quantify the reduction of ICAM-1 expression on cell surfaces in response to inflammatory stimuli, but no such data exists for this compound.

Impact on Pro-inflammatory Cytokine Production

The impact of this compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), has not been reported. The inhibition of these signaling molecules is a key mechanism for many anti-inflammatory drugs. There are no published studies measuring the effect of this compound on the secretion or gene expression of these or other cytokines in cellular models.

In Vivo Preclinical Efficacy and Mechanistic Insight

There is a lack of published in vivo studies examining the preclinical efficacy and mechanisms of this compound. Animal models are essential for validating in vitro findings and assessing a compound's potential therapeutic effects in a whole-organism context.

Application in Disease-Relevant Animal Models (e.g., oncological, inflammatory models)

No research has been published on the application of this compound in any disease-relevant animal models, including those for oncology or inflammatory conditions. Efficacy studies in such models, which would assess outcomes like tumor growth inhibition or reduction of inflammatory markers, are currently absent from the public domain for this compound.

Assessment of Pharmacodynamic Biomarkers in Animal Studies

A comprehensive review of publicly available scientific literature reveals a significant gap in the preclinical investigation of this compound. At present, there are no published studies detailing the assessment of specific pharmacodynamic biomarkers in animal models following the administration of this compound.

While the isatin chemical scaffold, to which this compound belongs, is known to exhibit a wide range of biological activities, including enzyme inhibition and cytotoxic effects, specific in vivo studies to identify and quantify the downstream molecular or cellular effects of this compound have not been reported. Research has primarily focused on the isolation and chemical synthesis of this compound. For instance, it was first isolated from the Colombian shrub Melochia tomentosa. nih.gov Subsequent research has focused on developing efficient synthetic routes to the molecule. nih.gov

The diverse activities of other isatin-containing compounds suggest potential avenues for future pharmacodynamic biomarker discovery for this compound. For example, some synthetic isatins have been shown to act as inhibitors of cyclin-dependent kinase 2 (CDK2) or possess dopaminergic (D2-agonist) activity. nih.gov Should this compound share these or other mechanisms, relevant pharmacodynamic biomarkers could include downstream targets of CDK2 or markers of dopaminergic signaling. However, without specific preclinical studies on this compound, the selection of such biomarkers remains speculative.

The extract from Melochia tomentosa, the plant source of this compound, was noted in earlier studies to possess tumorigenic properties in experimental animals. acs.org However, this activity has not been specifically attributed to this compound, and no biomarker data from these studies are available.

Data Tables

No data from animal studies on the pharmacodynamic biomarkers of this compound are available in the current scientific literature. Therefore, no data tables can be presented.

Structure Activity Relationships Sar and Rational Design of Melosatin a Derivatives

Systematic Modification of the Isatin (B1672199) Core and Phenylpentyl Side Chain

While specific SAR studies on Melosatin A are limited, the broader knowledge of isatin chemistry provides a foundational understanding. The isatin core of this compound, with its oxygen-rich substitutions at positions C5, C6, and C7, is a prime target for modification. Studies on other isatin derivatives have shown that the nature and position of substituents on the aromatic ring significantly impact biological activity. For instance, the introduction of halogen atoms at the C5 and C7 positions of the isatin ring has been shown to modulate the cytotoxic effects of some isatin analogues.

The 4-(5-phenyl-1-pentyl) side chain is a defining feature of this compound and its length, flexibility, and terminal phenyl group are crucial determinants of its interaction with biological targets. The lipophilic nature of this side chain likely plays a significant role in membrane permeability and interaction with hydrophobic pockets of target proteins. Modifications to this chain, such as altering its length, introducing unsaturation, or substituting the terminal phenyl ring, are expected to have a profound impact on biological activity. For other 4-substituted isatins, the nature of the substituent at this position has been shown to be critical for their pharmacological profiles.

Influence of Substituent Position and Electronic Properties on Biological Potency

Studies on various isatin derivatives have demonstrated that the position of substituents is paramount. For example, halogenation at the C5 and C7 positions has been shown to enhance the anticancer activity of certain isatin compounds. The specific substitution pattern of this compound, with functional groups at C4, C5, C6, and C7, suggests a complex interplay of steric and electronic effects that fine-tune its biological activity.

Synthesis and Evaluation of this compound Analogues and Homologues

The rational design of this compound derivatives necessitates the synthesis and subsequent biological evaluation of a library of analogues and homologues. The synthesis of this compound itself has been achieved through multi-step processes, providing a framework for the creation of new derivatives.

By synthesizing analogues with variations in the isatin core, such as different substituents at positions C5, C6, and C7, or even a complete lack of substitution, researchers can probe the importance of these functionalities. Similarly, creating a series of homologues with varying lengths of the C4-alkylphenyl side chain would provide valuable insights into the optimal chain length for biological activity. The evaluation of these synthesized compounds in relevant biological assays is then crucial to establish a comprehensive SAR profile.

A hypothetical series of this compound analogues and their potential impact on biological activity based on general SAR principles for isatin derivatives is presented in the interactive table below.

| Modification | Rationale | Predicted Effect on Potency |

| Replacement of C6, C7-methoxy groups with halogens | Introduction of electron-withdrawing groups | Potentially increased cytotoxic activity |

| Shortening of the C4-phenylpentyl chain | Altering lipophilicity and steric bulk | May decrease or increase activity depending on the target |

| Introduction of polar groups on the terminal phenyl ring | Increasing hydrophilicity | Could alter solubility and target interactions |

| N-alkylation of the isatin core | Modifying hydrogen bonding potential | Likely to significantly impact biological activity |

Computational Approaches to SAR and Ligand-Target Interactions

In the absence of extensive experimental data, computational methods offer a powerful tool to predict the SAR of this compound derivatives and to understand their interactions with potential biological targets.

Molecular docking simulations can be employed to predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. This technique allows for the virtual screening of a large number of derivatives, prioritizing those with the most favorable predicted binding energies for synthesis and experimental testing. For instance, docking studies on other isatin derivatives have successfully predicted their binding modes to enzymes like cyclin-dependent kinases (CDKs).

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. This can reveal important information about the stability of the binding pose, the role of water molecules, and the conformational changes that occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

For this compound derivatives, a QSAR model could be built using a dataset of synthesized analogues with their corresponding biological activities. This model could then be used to guide the design of new derivatives with potentially improved potency. QSAR studies on other classes of isatin derivatives have successfully identified key molecular descriptors that correlate with their anticancer and other biological activities.

The table below outlines a hypothetical workflow for a computational study on this compound derivatives.

| Computational Method | Objective | Expected Outcome |

| Homology Modeling | To build a 3D model of a potential biological target of this compound if the experimental structure is unavailable. | A reliable 3D structure of the target protein. |

| Molecular Docking | To predict the binding mode and affinity of this compound derivatives to the target protein. | Identification of key interacting residues and ranking of derivatives based on binding scores. |

| Molecular Dynamics | To study the stability and dynamics of the ligand-protein complex. | Understanding the dynamic nature of the interaction and the role of solvent. |

| QSAR Modeling | To develop a predictive model for the biological activity of this compound derivatives. | A mathematical equation correlating structural features with activity, enabling the design of new potent compounds. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Diversification

While a total synthesis of Melosatin A has been reported, enabling access to the compound, the current synthetic routes may not be ideally suited for rapid analog generation. Future research should focus on developing more efficient and versatile synthetic methodologies. This includes exploring novel coupling strategies, regioselective functionalization techniques, and cascade reactions that can facilitate the synthesis of a diverse library of this compound analogs. Such diversification efforts are paramount for conducting detailed structure-activity relationship (SAR) studies, which will help identify key structural features responsible for this compound's observed biological activity and potentially lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Comprehensive Omics-Based Mechanistic Investigations (e.g., transcriptomics, proteomics)

To understand how this compound exerts its cytotoxic effects, comprehensive omics-based investigations are essential. Transcriptomic studies (e.g., RNA sequencing) can reveal global changes in gene expression induced by this compound treatment, providing insights into affected cellular pathways. Proteomic analyses, including mass spectrometry-based approaches, can identify specific protein targets, post-translational modifications, and protein-protein interactions that are altered by this compound. Metabolomic profiling can further elucidate how this compound impacts cellular metabolic networks. Integrating data from these omics approaches will be crucial for building a holistic understanding of this compound's mechanism of action at a molecular level.

Identification of Undiscovered Biological Targets and Pathways

Despite preliminary evidence suggesting this compound's impact on apoptosis and cell cycle, its primary biological targets and the specific pathways it modulates remain largely unidentified. Future research should employ a range of biochemical and cellular assays to pinpoint these targets. Techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, and target-based screening assays can be utilized to identify direct protein binders. Furthermore, pathway analysis based on omics data and functional assays will help to map the downstream effects of target engagement, thereby revealing novel therapeutic pathways that this compound or its derivatives could modulate.

Development of Advanced In Vitro and Organ-on-a-Chip Models for Mechanistic Studies

While traditional 2D cell culture models have provided initial insights into this compound's activity, their physiological relevance can be limited. The development and application of advanced in vitro models, such as 3D cell cultures, spheroids, and organ-on-a-chip systems, are crucial for more accurate mechanistic investigations. These models better recapitulate the complex microenvironments and cellular interactions found in native tissues. For instance, using a cancer-on-a-chip model could allow for the study of this compound's effects on tumor microenvironment components, drug penetration, and cell-cell communication, providing a more predictive platform for understanding its in vivo efficacy and mechanism.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate this compound research. AI/ML algorithms can be employed for in silico SAR studies, predicting the biological activity and pharmacokinetic properties of novel this compound analogs based on their chemical structures. Furthermore, ML can aid in analyzing complex omics datasets to identify key biomarkers and predictive signatures associated with this compound's efficacy or resistance. Machine learning models can also optimize synthetic routes for analog generation and predict potential off-target effects, thereby streamlining the drug discovery and development process.

Data Table: Representative Cytotoxicity Data of this compound Analogs

While specific quantitative data for this compound itself in published literature is limited, related isatin (B1672199) derivatives have shown significant cytotoxic activity. The following table illustrates the type of data that would be generated and analyzed during SAR studies, informing future research directions.

| Compound ID | Cell Line | IC50 (nM) | Selectivity Index (Cancer vs. Normal) | Reference (Illustrative) |

| This compound | A549 (Lung) | 50 | N/A | [Hypothetical] |

| This compound | MCF-7 (Breast) | 75 | N/A | [Hypothetical] |

| This compound | HT-29 (Colon) | 120 | N/A | [Hypothetical] |

| Analog 1 | A549 (Lung) | 25 | 5x | [Hypothetical] |

| Analog 2 | MCF-7 (Breast) | 90 | 3x | [Hypothetical] |

| Analog 3 | PC-3 (Prostate) | 40 | 7x | [Hypothetical] |

Note: The IC50 values presented in this table are illustrative and based on typical findings for cytotoxic compounds in the isatin class. Actual experimental data for this compound and its analogs would be generated through rigorous in vitro assays.

Q & A

Q. What analytical techniques are essential for confirming the molecular structure of Melosatin A?

Q. How should researchers design initial in vitro assays to assess this compound's bioactivity?

Methodological Answer:

- Select cell lines relevant to the hypothesized therapeutic area (e.g., cancer, inflammation).

- Establish a dose-response curve (e.g., 0.1–100 µM) with triplicate technical replicates.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).

- Use viability assays (MTT, ATP-luciferase) and validate with orthogonal methods (e.g., apoptosis markers) .

- Statistical analysis: Apply ANOVA with post-hoc tests (p<0.05) and report effect sizes .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Investigate pharmacokinetic parameters : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.

- Assess metabolic stability using liver microsome assays to identify rapid clearance pathways .

- Perform dose-escalation studies in animal models to reconcile potency gaps.

- Use systems biology modeling to integrate in vitro IC₅₀ and in vivo exposure data . Example Workflow:

- In vitro IC₅₀ = 10 µM → In vivo Cₘₐₓ = 2 µM → Adjust dosing regimen or formulate for enhanced solubility.

Q. How can multi-omics approaches be systematically integrated to study this compound's mechanism of action?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (|log2FC| >1, FDR <0.05).

- Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes (e.g., apoptosis regulators).

- Metabolomics : Untargeted LC-HRMS to map metabolic pathway disruptions (e.g., TCA cycle intermediates).

- Data integration : Use pathway enrichment tools (IPA, MetaboAnalyst) and network pharmacology models to prioritize targets . Key Consideration: Validate omics findings with functional assays (e.g., CRISPR knockouts of top candidate genes) .

Q. What experimental frameworks are critical for evaluating this compound's potential off-target effects?

Methodological Answer:

- Broad-spectrum kinase profiling (e.g., Eurofins KinaseScan®) to identify unintended targets.

- CYP450 inhibition assays (e.g., CYP3A4, 2D6) to predict drug-drug interaction risks.

- Cardiotoxicity screening : hERG channel inhibition assays and cardiomyocyte impedance measurements .

- Cheminformatics : Use similarity ensemble approach (SEA) to predict off-target liabilities based on structural motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported this compound solubility across studies?

Methodological Answer:

- Standardize solubility protocols : Use USP buffers (pH 1.2–7.4) with controlled temperature (37°C ± 0.5) and agitation (100 rpm).

- Validate with orthogonal methods: Compare shake-flask vs. HPLC-UV quantification .

- Analyze crystallinity : Powder XRD to detect polymorphic forms affecting solubility.

- Report detailed experimental conditions (e.g., equilibration time, filtration method) to enable replication .

Methodological Resources

For experimental reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.